N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]acetamide
Description
This compound is a structurally complex molecule featuring a benzodioxin core, a pyrazolyl-substituted dihydropyrimidinone ring, and an acetamide linker. Its design integrates pharmacophores associated with hydrogen bonding (e.g., carbonyl groups) and aromatic interactions (e.g., phenyl and benzodioxin moieties), which are critical for binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-16-12-17(2)30(28-16)25-27-20(18-6-4-3-5-7-18)14-24(32)29(25)15-23(31)26-19-8-9-21-22(13-19)34-11-10-33-21/h3-9,12-14H,10-11,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESLMTVLIZAKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound integrates moieties known for their pharmacological properties, particularly the pyrazole and dihydropyrimidine structures, which have been linked to various therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 519.64 g/mol. The presence of the benzodioxin structure contributes to its unique pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives synthesized from substituted enaminones demonstrated antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The activity was assessed using disc diffusion assays, revealing that certain derivatives maintained effectiveness over time against Gram-positive bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively documented. A review highlighted that specific pyrazole compounds demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The anti-inflammatory activity was comparable to standard medications like dexamethasone, underscoring the therapeutic potential of these compounds in managing inflammatory conditions.
Anticancer Properties
Compounds similar to this compound have also been evaluated for their anticancer activities. Certain derivatives showed promising results in inhibiting cancer cell proliferation in various cancer models . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Studies
Several studies have focused on the biological evaluation of compounds related to N-(2,3-dihydro-1,4-benzodioxin) structures:
- Antimicrobial Evaluation :
- Anti-inflammatory Activity :
- Anticancer Studies :
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
a. Dihydropyrimidinone vs. Dihydropyridine (1,4-DHP): The dihydropyrimidinone moiety in the target compound shares similarities with 1,4-dihydropyridines (1,4-DHPs) reported in . Both systems exhibit planar, conjugated structures conducive to π-π stacking.
| Property | Target Compound | 1,4-DHPs (e.g., 6a-o) |
|---|---|---|
| Core Structure | Dihydropyrimidinone | 1,4-Dihydropyridine |
| Key Substituents | Pyrazolyl, benzodioxin | Aryl carboxamides |
| Hydrogen-Bonding Capacity | High (N-H, C=O) | Moderate (C=O from carboxamides) |
| Synthesis Method | Not specified in evidence | Hantzsch-like condensation |
b. Benzodioxin vs. Benzoxazinone: The benzodioxin group in the target compound differs from benzoxazinone derivatives (e.g., 7a-c in ) by replacing one oxygen atom with a methylene group.
Substituent Effects on Bioactivity
a. Pyrazolyl vs. Oxadiazolyl Groups: The 3,5-dimethylpyrazole substituent in the target compound contrasts with the 1,2,4-oxadiazole rings in . Pyrazoles are known for forming strong hydrogen bonds via their NH group, whereas oxadiazoles act as bioisosteres for ester or amide groups, enhancing metabolic resistance .
b. Acetamide Linkers:
The acetamide bridge in the target compound is analogous to the carboxamide linkers in ’s DHPs (6a-o ). However, the acetamide’s methylene spacer may confer greater conformational flexibility, influencing target binding kinetics .
Spectroscopic and Crystallographic Comparisons
a. NMR Profiling:
highlights that chemical shift differences in regions A (39–44 ppm) and B (29–36 ppm) of similar compounds correlate with substituent-induced electronic changes. For the target compound, the pyrazolyl and benzodioxin groups would likely perturb these regions, as seen in analogs like 7a-c .
b. Hydrogen-Bonding Patterns: emphasizes the role of hydrogen bonding in molecular aggregation. The dihydropyrimidinone’s N-H and C=O groups may form intermolecular bonds akin to those in DHPs (6a-o), but the pyrazolyl group introduces additional donor-acceptor interactions .
Key Research Findings and Implications
- Structural Flexibility : The acetamide linker and pyrazolyl group may enhance target selectivity compared to rigid DHPs .
- Metabolic Stability: The benzodioxin core could improve resistance to oxidative metabolism relative to benzoxazinones .
- Spectroscopic Signatures : NMR shifts in regions A/B () provide a roadmap for confirming the target compound’s structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
